SR-3029 - 1454585-06-8

SR-3029

Catalog Number: EVT-282626
CAS Number: 1454585-06-8
Molecular Formula: C23H19F3N8O
Molecular Weight: 480.4552
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR-3029 is a potent, selective, small-molecule inhibitor of casein kinase-1 delta (CK1δ) and casein kinase-1 epsilon (CK1ε) [, , , , ]. These kinases play diverse roles in various cellular processes, including Wnt/β-catenin signaling, PI3K/AKT signaling, p53 function, and regulation of deoxycytidine kinase (dCK) [, , , ]. SR-3029 has been explored in preclinical studies for its potential as an anti-cancer agent in various cancer types [, , , , , , , , ].

Molecular Structure Analysis

Although the exact molecular structure of SR-3029 is not explicitly detailed in the provided papers, it is identified as an ATP-competitive inhibitor []. This suggests that it likely possesses structural features mimicking the adenine ring of ATP to compete for the ATP-binding site of its target kinases, CK1δ/ε. Further structural analysis based on the provided information is limited.

Mechanism of Action

SR-3029 primarily functions as an ATP-competitive inhibitor of CK1δ/ε [, , ]. Its mechanism of action varies depending on the cell type and context:

a) Inhibition of Wnt/β-catenin Signaling:In breast cancer cells, SR-3029 inhibits the Wnt/β-catenin signaling pathway by blocking the nuclear localization of β-catenin, preventing its function as a coactivator for oncogenic transcription factors [, , , ].

b) Inhibition of Translation Initiation:In lymphoma cells, SR-3029 inhibits translation initiation by repressing the phosphorylation of 4E-BP1 and p70S6K, which are key regulators of this process [].

c) Upregulation of Deoxycytidine Kinase (dCK):SR-3029 treatment, as well as genetic silencing of CK1δ, leads to increased dCK expression at both the RNA and protein levels [, ]. This upregulation sensitizes cancer cells to gemcitabine, a chemotherapeutic drug activated by dCK [, ].

Applications

a) Cancer Research:

  • Breast Cancer: SR-3029 demonstrates efficacy in preclinical models of triple-negative breast cancer (TNBC), including patient-derived xenografts, by inducing apoptosis and inhibiting tumor growth and metastasis [, , , ].

  • Lymphoma: SR-3029 exhibits potent activity against various lymphoma cell lines and primary cells by inhibiting translation initiation and inducing apoptosis [].

  • Pancreatic and Bladder Cancer: SR-3029 sensitizes pancreatic and bladder cancer cells to gemcitabine treatment by upregulating dCK, leading to enhanced antiproliferative and apoptotic effects [, , ].

  • Multiple Myeloma: SR-3029 shows promise as a potential therapeutic for multiple myeloma, exhibiting potent activity against primary patient samples, including those resistant to existing therapies []. It disrupts multiple metabolic pathways in myeloma cells, leading to reduced tumor burden and improved survival in preclinical models [].

b) Investigating CK1δ/ε Function:

SR-3029 serves as a valuable tool for studying the biological functions of CK1δ/ε in various cellular processes, including Wnt/β-catenin signaling, translation initiation, and DNA damage response [, , , ].

Dinaciclib

  • Compound Description: Dinaciclib is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9. It exhibits anti-tumor activity in preclinical models. []
  • Relevance: Dinaciclib served as a starting point for the structure-based design of SR-3029, specifically in the development of selective CDK12 inhibitors. Hybridization efforts incorporating structural features of both Dinaciclib and SR-3029 led to the discovery of compound 5 and its subsequent optimization into compounds like compound 7. []

(S)-2-(1-(6-(((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-ethyl-9H-purin-2-yl)piperidin-2-yl)ethan-1-ol (Compound 5)

  • Compound Description: This compound is a selective CDK12 inhibitor that emerged from the hybridization of Dinaciclib and SR-3029. []
  • Relevance: This compound represents an early lead in the effort to develop selective CDK12 inhibitors with improved potency and selectivity compared to SR-3029. []

(S)-2-(1-(6-(((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)piperidin-2-yl)ethan-1-ol (Compound 7)

  • Compound Description: This compound is a potent and selective CDK12 inhibitor, structurally related to compound 5 and developed through further optimization efforts. []
  • Relevance: This compound showcases enhanced selectivity for CDK12 compared to SR-3029, demonstrating success in designing selective inhibitors based on the initial hybridization with Dinaciclib. []

Gemcitabine

  • Compound Description: Gemcitabine is a nucleoside analog commonly used as chemotherapy for various cancers, including pancreatic and bladder cancer. It acts by interfering with DNA synthesis and repair. [, , ]
  • Relevance: Gemcitabine displays synergistic anti-tumor activity when combined with SR-3029 in both in vitro and in vivo models of pancreatic and bladder cancer. This synergistic effect is attributed to SR-3029’s ability to upregulate deoxycytidine kinase (dCK), a key enzyme responsible for activating gemcitabine's metabolism into its active form. [, , ]

Torin-1

  • Compound Description: Torin-1 is a highly potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2, both of which are involved in various cellular processes, including cell growth, proliferation, and survival. []
  • Relevance: While both Torin-1 and SR-3029 inhibit 4E-BP1 and p70S6K phosphorylation, they exhibit different kinetics and impact on lymphoma cells. Torin-1 acts rapidly but doesn't consistently kill lymphoma cells across various subtypes, whereas SR-3029 demonstrates a slower, more sustained inhibition, leading to consistent lymphoma cell death. This suggests distinct roles and potential therapeutic advantages for each compound. []

Properties

CAS Number

1454585-06-8

Product Name

N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine

IUPAC Name

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine

Molecular Formula

C23H19F3N8O

Molecular Weight

480.4552

InChI

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32)

InChI Key

CEBMEQPREMCWOL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F

Solubility

Soluble in DMSO

Synonyms

SR-3029; SR 3029; SR3029.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.